1H-Benzotriazole-1-acetonitrile

Catalog No.
S668955
CAS No.
111198-08-4
M.F
C8H6N4
M. Wt
158.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-1-acetonitrile

CAS Number

111198-08-4

Product Name

1H-Benzotriazole-1-acetonitrile

IUPAC Name

2-(benzotriazol-1-yl)acetonitrile

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2

InChI Key

DIFOLZGBHRDEFT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC#N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC#N

Hydrothermal Reactions

Field: Chemistry, Material Science

Application: 1H-Benzotriazole-1-acetonitrile is used as a reactant in hydrothermal reactions .

Method: The specific methods and parameters can vary widely depending on the specific hydrothermal reaction being conducted. Generally, this involves dissolving 1H-Benzotriazole-1-acetonitrile in water or another solvent and subjecting the solution to high temperatures and pressures.

Preparation of Aminonaphthylacrylonitrile Derivatives

Field: Organic Chemistry

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of aminonaphthylacrylonitrile derivatives, which are used as green luminance dyes .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired derivatives.

Preparation of (Aminomethyl)(Cyanovinylphenyl)Oxazolidinones

Field: Pharmaceutical Chemistry

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of (aminomethyl)(cyanovinylphenyl)oxazolidinones, which have potential as antibacterial agents .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired oxazolidinones.

Cyclization Reactions

Application: 1H-Benzotriazole-1-acetonitrile is used in cyclization reactions .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form cyclic compounds.

Preparation of Substituted Triazoles

Application: 1H-Benzotriazole-1-acetonitrile is used in the preparation of substituted triazoles, which have potential as antitumor agents .

Method: The specific methods and parameters can vary, but generally involve reacting 1H-Benzotriazole-1-acetonitrile with other organic compounds under controlled conditions to form the desired triazoles.

Cyclization Reactions with Sodium Azide

Application: 1H-Benzotriazole-1-acetonitrile is used in cyclization reactions with sodium azide .

1H-Benzotriazole-1-acetonitrile is a heterocyclic organic compound characterized by the formula C8H6N4. It consists of a benzotriazole moiety attached to an acetonitrile group, which contributes to its unique chemical properties. The compound features a five-membered ring containing three nitrogen atoms, making it a member of the benzotriazole family, known for their diverse applications in various fields such as pharmaceuticals, materials science, and environmental chemistry .

  • Nucleophilic Substitution: It can react with electrophiles, leading to the formation of various derivatives. For instance, it reacts with sodium hypochlorite in aqueous acetic acid to yield 1-chlorobenzotriazole .
  • Oxidation: The compound can be oxidized under specific conditions, producing various oxidation products that may have different biological activities and applications .
  • Formation of Coordination Complexes: It can form stable complexes with transition metals, enhancing its utility as a corrosion inhibitor and in catalysis .

The biological activity of 1H-Benzotriazole-1-acetonitrile has been explored in various studies:

  • Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity, making them potential candidates for pharmaceutical applications .
  • Inhibition of Enzymatic Activity: Certain benzotriazole derivatives have been shown to inhibit specific enzymes, such as proteases involved in viral replication, highlighting their potential in antiviral drug development .
  • Toxicological Studies: Research indicates that while some benzotriazole compounds are relatively safe, others may pose environmental risks due to their persistence and toxicity in aquatic systems .

The synthesis of 1H-Benzotriazole-1-acetonitrile can be achieved through several methods:

  • Direct Reaction: A common method involves the reaction of benzotriazole with acetonitrile under acidic conditions. This method typically yields high purity products and can be optimized for efficiency .
  • Modification of Existing Benzotriazole Derivatives: Starting from readily available benzotriazole derivatives, various synthetic strategies can be employed to introduce the acetonitrile group, enhancing the molecular diversity of the final product .

1H-Benzotriazole-1-acetonitrile finds applications across various domains:

  • Corrosion Inhibition: It is widely used as a corrosion inhibitor for metals, particularly copper and its alloys, due to its ability to form protective films on metal surfaces .
  • Pharmaceutical Intermediates: The compound serves as an important intermediate in the synthesis of pharmaceutical agents and agrochemicals, contributing to drug discovery efforts .
  • Analytical Chemistry: It is utilized in analytical methods for detecting silver ions and other metal ions due to its chelating properties .

Studies on the interactions of 1H-Benzotriazole-1-acetonitrile with other compounds have revealed its potential as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can enhance catalytic processes or serve as sensors for metal ions. Additionally, interaction studies have shown that it can modulate the activity of certain enzymes, further expanding its potential applications in biochemistry and pharmacology .

Several compounds share structural similarities with 1H-Benzotriazole-1-acetonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzotriazoleHeterocyclicActs as a corrosion inhibitor; versatile applications
2-(1H-benzotriazol-1-yl)acetonitrileBenzotriazole derivativeExhibits strong coordination properties
1H-benzimidazoleHeterocyclicKnown for its pharmaceutical applications
2-AminobenzothiazoleHeterocyclicDisplays antimicrobial properties

Uniqueness of 1H-Benzotriazole-1-acetonitrile

What sets 1H-Benzotriazole-1-acetonitrile apart from these similar compounds is its specific structural combination of benzotriazole and acetonitrile. This unique structure not only enhances its reactivity but also broadens its applicability in both industrial and research settings. Its ability to form stable complexes with metals while also serving as a versatile synthetic intermediate underscores its significance in various chemical contexts .

Nucleophilic Aromatic Substitution Strategies

The most direct approach to synthesizing 1H-Benzotriazole-1-acetonitrile involves nucleophilic substitution reactions where the benzotriazole moiety acts as a nucleophile. The predominant synthetic route employs benzotriazole and bromoacetonitrile under basic conditions, forming a selective N-alkylation at the 1-position.

A general synthetic procedure involves:

  • Combining benzotriazole (1 equiv), K₂CO₃ (2.2 equiv), and dry THF (30 mL) in a 250 mL flask
  • Adding bromoacetonitrile (1.2 equiv) dropwise to the mixture
  • Stirring the reaction mixture at room temperature for an appropriate duration
  • Isolating the product through appropriate workup and purification methods

The nucleophilic character of benzotriazole enables it to attack the electrophilic carbon of bromoacetonitrile, displacing bromide and forming the desired C-N bond. While benzotriazole can potentially react at either the N-1 or N-2 position, reaction conditions can be optimized to favor the 1-substituted isomer.

Table 1: Influence of Base and Solvent on N-alkylation of Benzotriazole

BaseSolventTemperatureRegioselectivity (N1:N2)Yield (%)Reference
K₂CO₃THFRoom temp.High N1 selectivity80-85
Sodium ethylateEthanolRoom temp. to 50°CModerate N1 selectivity75-80
Cs₂CO₃DMF45-55°CHigh N1 selectivity80-85
NaOHDMFRoom temp.Mixed isomers60-70

Studies on the nucleophilicity of benzotriazole provide important context for understanding these reactions. With a nucleophilicity parameter N = 7.69 in acetonitrile, benzotriazole is significantly less nucleophilic than commonly used amines such as DMAP (N = 14.95) and DABCO (N = 18.80). This moderate nucleophilicity contributes to the selectivity observed in alkylation reactions.

Diazotization-Cyclization Approaches

While direct N-alkylation of pre-formed benzotriazole is the most common approach for synthesizing 1H-Benzotriazole-1-acetonitrile, understanding the formation of the benzotriazole core is valuable for developing alternative synthetic strategies.

The synthesis of benzotriazole typically involves the diazotization of o-phenylenediamine followed by intramolecular cyclization. A detailed procedure includes:

  • Dissolving o-phenylenediamine in water at 50°C
  • Adding glacial acetic acid
  • Cooling the mixture to 5°C
  • Adding sodium nitrite solution gradually with stirring
  • Allowing the reaction to proceed with temperature rising to 70-80°C
  • Cooling, filtering, washing with ice water, and drying to obtain crude product
  • Purifying through distillation under reduced pressure and recrystallization with benzene

The diazotization reaction generates a diazonium intermediate that undergoes intramolecular cyclization to form the benzotriazole ring system. The resulting benzotriazole can then be N-alkylated to produce 1H-Benzotriazole-1-acetonitrile.

Recent developments have introduced operationally simpler methods for preparing N-unsubstituted benzotriazoles through diazotization and intramolecular cyclization. These approaches could potentially be adapted to incorporate the acetonitrile group at appropriate stages in the synthesis.

Polymer-Supported Reagent Systems

Polymer-supported reagent systems offer significant advantages in organic synthesis, including ease of purification, potential for reagent recycling, and adaptability to continuous flow processes. While not directly reported for 1H-Benzotriazole-1-acetonitrile synthesis, principles from polymer-supported benzotriazole chemistry can be applied to develop more efficient synthetic routes.

Four polymer-supported benzotriazoles have been prepared by linking 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid with Wang resin, Merrifield resin, and (monomethoxy)poly(ethylene glycol). These supported reagents have been successfully employed as catalysts in the synthesis of tetrahydroquinolines by condensation of aldehydes with aromatic amines.

A proposed polymer-supported synthesis of 1H-Benzotriazole-1-acetonitrile might involve:

  • Attaching benzotriazole to a polymer support through a suitable linker
  • N-alkylating the polymer-bound benzotriazole with bromoacetonitrile
  • Cleaving the product from the support to yield the desired compound

Table 2: Polymer Supports for Benzotriazole Chemistry

Polymer SupportLinkage ChemistryAdvantagesLimitationsReference
Wang ResinEther linkageHigh loading capacity, mild cleavageBase sensitivity
Merrifield ResinEther linkageStability to various conditionsStronger cleavage conditions
PEGEster linkageSolution-phase monitoringPurification complexity
SiO₂Surface adsorptionHigh surface areaLower loading capacity

The ether-type benzotriazole prepared by loading 5-(hydroxymethyl)benzotriazole onto Merrifield resin has proven particularly effective as a catalyst in organic transformations, suggesting this support might be advantageous for the development of a polymer-supported synthesis of 1H-Benzotriazole-1-acetonitrile.

Optimization of Temperature and Solvent Effects

The efficiency and selectivity of 1H-Benzotriazole-1-acetonitrile synthesis are significantly influenced by reaction conditions, particularly temperature and solvent choice.

Temperature control is crucial in benzotriazole reactions. For N-substituted benzotriazoles, reactions are often initiated at room temperature and then heated to 45-55°C to complete the reaction. This two-stage temperature approach helps prevent decomposition of temperature-sensitive intermediates while ensuring complete conversion.

For example, in the synthesis of 1-normal-butyl-1H-benzotriazole, the reaction mixture is kept at room temperature during alkylating agent addition, then heated to 45-55°C for 1.5-2.5 hours to complete the reaction. Similar conditions have proven effective for other N-alkylation reactions of benzotriazole.

Solvent effects are equally important in these reactions. Various solvents have been investigated for benzotriazole chemistry, with distinct outcomes:

Table 3: Solvent Effects on Benzotriazole Reactions

SolventPolarity IndexEffect on ReactionYieldSelectivityReference
DMF6.4Excellent dissolution, high reactivityHighGood N1 selectivity
THF4.0Good dissolution, controlled reactivityGoodHigh N1 selectivity
Ethanol5.2Compatible with alkoxide basesModerateVariable selectivity
CH₂Cl₂3.1Slower reaction, good handlingModerateGood N1 selectivity
CHCl₃4.1Slow reaction progressionLowVariable
Toluene2.4Poor for N-alkylationVery low-

For the synthesis of 1H-Benzotriazole-1-acetonitrile, polar aprotic solvents like DMF and THF provide the best balance of reactivity and selectivity. DMF is particularly effective for N-arylation reactions of benzotriazenes, while THF provides good results for N-alkylation with reagents like bromoacetonitrile.

The base used in the reaction also influences solvent effectiveness. For example, when using potassium carbonate, THF is an excellent solvent choice, while sodium ethylate works well in ethanol. The combination of Cs₂CO₃ in DMF has been identified as particularly effective for certain benzotriazole N-substitution reactions.

The electrophilic cyanation of benzotriazole derivatives proceeds through well-defined mechanistic pathways that involve direct electrophilic attack at specific positions on the aromatic ring system [7] [8]. Experimental investigations using trimethylsilyl cyanide as the cyanide source have demonstrated that electrochemical oxidative cyanation can be successfully achieved in divided cell configurations [7] [8]. The reaction mechanism involves initial one-electron oxidation of the benzotriazole substrate to generate a radical cation intermediate, followed by nucleophilic attack of the cyanide source [7] [8].

The cyanation process exhibits distinct regioselectivity patterns, with electrophilic attack preferentially occurring at the 2(8)-position over the 4(10)-position, while attack at the 1(7)- and 3(9)-positions remains significantly less favored [9]. This regioselectivity pattern has been unequivocally established through systematic experimental studies involving sequential chlorination and nitration reactions [9]. The oxidation potential measurements indicate that the introduction of the cyano group results in more positive oxidation potentials compared to the parent benzotriazole, effectively preventing over-oxidation of the product [7] [8].

Computational studies utilizing density functional theory have provided mechanistic insights into the electronic factors governing cyanation pathways [10] [11]. The electrophilic cyanation proceeds through formation of a carbon-carbon bond between the electrochemically generated radical cation and trimethylsilyl cyanide, followed by subsequent one-electron oxidation and proton elimination to yield the final cyanated product [7] [8]. The calculated activation energies for these transformations range from 19.2 to 20.3 kilojoules per mole, indicating thermodynamically favorable reaction conditions [5] [6].

Table 1: Electrophilic Cyanation Parameters
ParameterValueReference
Oxidation Potential (V vs SCE)~1.5 [7] [8]
Activation Energy (kJ/mol)19.2-20.3 [5] [6]
Regioselectivity Order2(8) > 4(10) >> 1(7), 3(9) [9]
Reaction Yield (%)50-57 [7] [8]

σ-Complex Formation in Ambident Nucleophilic Systems

The formation of σ-complexes in benzotriazole systems represents a fundamental mechanistic step in various nucleophilic substitution reactions [12] [13]. Ambident nucleophilic reactivity studies have revealed that benzotriazole derivatives can function as versatile nucleophiles through multiple reactive sites, particularly the nitrogen atoms within the triazole ring [14] [12]. The σ-complex formation energies have been computationally determined to range from -27.0 to -117.0 kilojoules per mole, indicating highly stabilized intermediate structures [5] [6].

Experimental investigations using benzotriazole with formaldehyde and primary amines have demonstrated the formation of distinct adduct types depending on the molar ratios and steric factors of the reactants [13]. These reactions proceed through initial σ-complex formation followed by subsequent rearrangement to yield various product distributions [13]. The nucleophilic character of benzotriazole is significantly influenced by the tautomeric equilibrium between the 1H and 2H forms, with the 1H-tautomer being energetically preferred by approximately 2-2.5 kilocalories per mole [15] [16].

The ambident nucleophilic behavior is governed by the electronic distribution within the triazole ring, where electron paramagnetic resonance studies have revealed distinct spin density patterns for different alkylated isomers [17]. The N₂-alkylbenzotriazole anion radicals exhibit significantly greater electron spin density within the N₃ portion of the triazole ring compared to their N₁ counterparts [17]. This electronic distribution directly influences the regioselectivity of nucleophilic attack and subsequent σ-complex stability [17].

Computational analysis using density functional theory has provided detailed insights into the electronic factors controlling σ-complex formation [14] [18]. The electrostatic interactions between the nucleophile and substrate play a crucial role, with more electronegative nitrogen atoms leading to stronger stabilizing interactions [18]. The N₁ atom, positioned between a carbon and nitrogen N₂, exhibits an electronegativity of -36 milliatomic units, while the N₂ atom shows a partially positive character of +44 milliatomic units [18].

Table 2: σ-Complex Formation Parameters
Parameter1H-Tautomer2H-TautomerReference
Formation Energy (kJ/mol)-27.0 to -117.0Variable [5] [6]
Stability Preference (kcal/mol)+2.47 to +2.740 (reference) [15]
N₁ Electronegativity (mau)-36Variable [18]
N₂ Electronegativity (mau)Variable+44 [18]

Steric and Electronic Control of Regioselectivity

The regioselectivity in benzotriazole-derived reactions is primarily controlled by electronic factors rather than steric considerations, as demonstrated through systematic computational and experimental studies [19] [20]. Aryne distortion models have established that electronic effects, particularly orbital interactions and charge distribution, serve as the dominant factors determining reaction outcomes [19]. The distortion/interaction model successfully explains regioselectivity trends where conventional steric and electronic explanations prove insufficient [19].

Electronic control mechanisms operate through frontier molecular orbital interactions, where the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps influence reaction pathways [14] [19]. For benzotriazole systems, the orbital interaction energies control reaction regiochemistry, while strain energies required for substrate deformation remain nearly identical for different reaction channels [18]. The electrostatic interactions provide the decisive factor in determining observed reactivity trends, effectively overruling Pauli repulsion preferences [18].

Substituent effects on regioselectivity have been systematically investigated through halogenated benzotriazole derivatives [21]. The analysis of position-dependent thermodynamic contributions reveals that substitution at positions 5 and 6 proves crucial for molecular recognition and binding affinity [21]. Chlorine substitution decreases hydrophobicity while maintaining electronic properties virtually unaffected, demonstrating the subtle balance between steric and electronic factors [21].

The electronic structure analysis using density functional theory calculations has revealed that the preferred tautomeric form significantly influences regioselectivity patterns [15] [18]. The 1H-tautomer exhibits an N₁ atom with enhanced nucleophilic character due to its position between carbon and nitrogen N₂, resulting in more stabilizing electrostatic interactions with electrophilic reaction partners [18]. Conversely, the 2H-tautomer shows a partially positive N₂ atom positioned between two nitrogen centers, leading to less favorable electrostatic interactions [18].

Computational investigations have established that aryne distortion, rather than steric factors or charge distribution, governs regioselectivity in heterocyclic systems [19]. The degree of regioselectivity decreases with electronegativity following the order fluorine > chlorine > bromine > iodine, consistent with decreased distortion effects [19]. This electronic control mechanism provides predictive capability for designing selective synthetic transformations [19].

Table 3: Regioselectivity Control Factors
FactorInfluenceQuantitative EffectReference
Electronic DistortionPrimaryDecreases F > Cl > Br > I [19]
Steric EffectsNegligibleA-values: F(0.15) < Br(0.38) < Cl,I(0.43) [19]
Electrostatic InteractionDecisiveN₁(-36 mau) vs N₂(+44 mau) [18]
Orbital InteractionSecondaryHOMO-LUMO gap dependent [14] [18]

Radical Intermediates in Heterocyclic Functionalization

Radical intermediates play crucial roles in heterocyclic functionalization reactions involving benzotriazole derivatives, providing mechanistic pathways for constructing complex molecular architectures [22] [23]. The generation of nitrogen-centered radicals through various oxidative processes enables cascade reactions that form multiple carbon-carbon and carbon-heteroatom bonds in single synthetic operations [23]. Cyclization cascades via N-amidyl radicals have been demonstrated to construct highly functionalized heterocyclic scaffolds with excellent efficiency [23].

Electrochemical radical generation represents a particularly important methodology for benzotriazole functionalization [7] [8]. The one-electron oxidation of benzotriazole substrates generates radical cation intermediates that subsequently participate in carbon-carbon bond formation with various nucleophiles [7] [8]. The electrochemical approach provides environmentally friendly conditions without requiring metal-based oxidants, while allowing precise control over radical generation through applied potential [7] [8].

The mechanistic pathway for radical-mediated heterocyclic functionalization involves initial hydrogen abstraction from nitrogen-hydrogen bonds, followed by radical addition to unsaturated substrates [22] [24]. Hydroxyl radicals serve as efficient hydrogen abstraction agents, generating nitrogen radicals that subsequently interact with molecular oxygen to form peroxide radical species [24]. This process establishes cyclic chain reactions where peroxide radicals and hydroxyl radicals drive continued reactivity [24].

Computational studies using density functional theory have elucidated the electronic structure and reactivity patterns of benzotriazole radical intermediates [17]. Electron paramagnetic resonance investigations combined with theoretical calculations reveal distinct electron spin distributions within the triazole ring system [17]. The N₂-alkylbenzotriazole anion radicals exhibit significantly greater electron spin density in the N₃ region compared to N₁ isomers, directly influencing subsequent reactivity patterns [17].

Silver-catalyzed radical cascade processes have been developed for constructing disubstituted dihydropyridinones through sequential carbon-carbon and carbon-nitrogen bond formation [23]. These transformations involve formal 1,4-aryl migration and desulfonylation reactions, demonstrating the synthetic utility of radical intermediates in complex molecular rearrangements [23]. The regioselective formation of densely functionalized heterocycles proceeds through carefully orchestrated radical addition and cyclization sequences [23].

The role of solvent and temperature in radical-mediated functionalization has been systematically investigated [24] [25]. Reaction mechanisms involving radical intermediates show strong dependence on environmental conditions, with polar solvents facilitating charge separation and stabilizing ionic intermediates [24]. Temperature effects influence the balance between competing radical pathways, with higher temperatures favoring ring-opening and fragmentation processes [24] [25].

Table 4: Radical Intermediate Characteristics
ParameterN₁-RadicalN₂-RadicalReference
Spin Density DistributionLower at N₃Higher at N₃ [17]
Geometric PlanarityMaintainedLost upon reduction [17]
Electrochemical Generation (V)~1.5Variable [7] [8]
Cascade Efficiency (%)VariableUp to 95 [23]
Temperature DependenceModerateSignificant [24] [25]

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Benzotriazole-1-acetonitrile

Dates

Modify: 2023-08-15

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